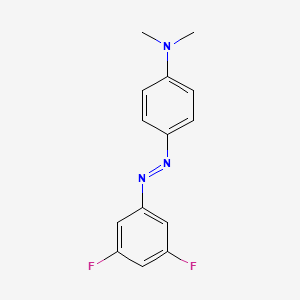

p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline

Description

Properties

CAS No. |

350-87-8 |

|---|---|

Molecular Formula |

C14H13F2N3 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

4-[(3,5-difluorophenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C14H13F2N3/c1-19(2)14-5-3-12(4-6-14)17-18-13-8-10(15)7-11(16)9-13/h3-9H,1-2H3 |

InChI Key |

CJBNNIWJXFBNMZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline typically involves the diazotization of 3,5-difluoroaniline followed by azo coupling with N,N-dimethylaniline. The process can be summarized as follows:

Diazotization: 3,5-difluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

Azo Coupling: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the desired azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of the corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic medium.

Reduction: Na2S2O4, zinc dust, acidic medium.

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Dye Industry Applications

One of the primary applications of p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline is in the dye industry. The compound is known for its vibrant coloration properties, making it suitable for use as a dye or pigment in textiles and other materials. The presence of fluorine atoms enhances its chemical stability and reactivity compared to other halogenated azo compounds, allowing for improved performance in dye applications.

Interaction with Biological Molecules

The azo group in this compound allows it to participate in redox reactions, forming reactive intermediates that can interact with biological molecules. These interactions are crucial for understanding the compound's potential effects on biochemical pathways. Studies have indicated that this compound may serve as a probe in biochemical assays or even as a candidate for therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Redox Reactions | Forms reactive intermediates affecting pathways | |

| Enzyme Mechanisms | Potential candidate for studying enzyme interactions | |

| Cellular Processes | Investigated for effects on cellular mechanisms |

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, similar azo compounds have demonstrated significant activity against various cancer cell lines, suggesting that modifications to the structure could enhance biological efficacy . The National Cancer Institute has conducted evaluations indicating that certain derivatives exhibit promising growth inhibition rates against a range of tumor cells .

Synthetic Applications

The synthesis of this compound typically involves a two-step process that highlights the importance of reaction conditions to achieve high yields. Its versatility as an intermediate in organic synthesis is underscored by its ability to undergo nucleophilic substitution reactions effectively due to the electron-withdrawing nature of the fluorine atoms .

Table 2: Synthetic Routes and Yields

| Synthesis Step | Conditions | Yield (%) |

|---|---|---|

| Step 1 | Reaction with aniline | Varies |

| Step 2 | Azo coupling under acidic conditions | High |

Environmental and Health Considerations

While exploring the applications of this compound, it is also essential to consider its environmental and health impacts. The compound's classification and potential hazards are evaluated within regulatory frameworks to ensure safety during handling and application .

Mechanism of Action

The mechanism of action of p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline involves its interaction with specific molecular targets. The azo group (N=N) can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s fluorinated aromatic rings can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Proteins: It can interact with proteins, affecting their structure and function.

Cellular Pathways: The compound can modulate cellular pathways by influencing signal transduction and gene expression.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline

- Synonyms: 3',5'-Difluoro-4-dimethylaminoazobenzene; N,N-Dimethyl-p-(3,5-difluorophenylazo)aniline .

- Molecular Formula : C₁₄H₁₃F₂N₃

- Molecular Weight : 261.30 g/mol .

Comparison with Structurally Similar Compounds

Aromatic Azo Compounds with Fluorinated Substituents

Key Findings :

- Fluorination Impact: The presence of 3,5-difluorophenyl groups in the target compound enhances thermal stability but introduces decomposition risks (F⁻ and NOₓ emissions) compared to non-fluorinated azo dyes .

Azo Dyes with Dimethylamino Groups

Key Findings :

- Fluorine Substitution: Fluorination reduces thermal stability compared to non-fluorinated analogs, limiting industrial utility despite enhanced electronic properties .

- Electronic Effects: The electron-withdrawing fluorine atoms in the target compound alter its redox behavior, making it distinct from simpler dimethylaminoazo dyes .

Comparison with Functionally Similar Compounds

Pesticides and Agrochemicals

Key Findings :

Cosmetic and Dye Additives

Key Findings :

- Safety Contrast : Cosmetic azo dyes incorporate sulfonate and phosphonate groups to enhance water solubility and reduce bioaccumulation, unlike the lipophilic, fluorinated target compound .

Biological Activity

p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline is an azo compound characterized by a nitrogen-nitrogen double bond and is notable for its vibrant coloration properties. Its unique structure, featuring two fluorine atoms on the phenyl ring, enhances its chemical stability and reactivity. This compound has garnered interest for its potential applications in various biochemical fields, particularly due to its ability to participate in redox reactions that can affect biological molecules.

The chemical formula of this compound is C₁₂H₁₂F₂N₄. The presence of fluorine atoms increases the reactivity of the compound in nucleophilic substitution reactions and provides greater resistance to oxidative conditions. This makes it a versatile intermediate in organic synthesis and a candidate for further biological studies .

The biological activity of this compound is primarily attributed to its azo group, which allows it to form reactive intermediates capable of interacting with various biological molecules. These interactions can potentially influence biochemical pathways, making the compound a subject of interest for studies related to enzyme mechanisms and cellular processes .

Case Studies

- Enzyme Inhibition : Research has indicated that azo compounds similar to this compound exhibit significant inhibitory activity against enzymes such as tyrosinase. A study found that synthesized azo derivatives demonstrated IC50 values ranging from 1.71 µM to 4.39 µM, comparable to standard inhibitors like kojic acid . This suggests potential applications in skin whitening agents and other dermatological products.

- Anticancer Properties : Azo compounds have been explored in cancer therapy due to their ability to release active agents under specific conditions (e.g., hypoxia). For example, azobenzene scaffolds have been integrated into drug delivery systems that target tumors selectively. These systems showed significant tumor growth reduction in vivo, indicating the potential of azo compounds as therapeutic agents .

- Toxicity and Safety : While exploring the biological effects of this compound, it is crucial to consider its safety profile. Preliminary studies suggest that while some azo compounds exhibit cytotoxicity, this compound may have a favorable toxicity profile compared to other compounds within its class .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.